molecular formula C10H11BrClNO B11022721 2-bromo-N-(3-chloropropyl)benzamide

2-bromo-N-(3-chloropropyl)benzamide

Cat. No.: B11022721
M. Wt: 276.56 g/mol
InChI Key: DSLPDFUZSKAKRN-UHFFFAOYSA-N
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Description

2-bromo-N-(3-chloropropyl)benzamide is an organic compound characterized by the presence of a bromine atom attached to the benzene ring and a chloropropyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-chloropropyl)benzamide typically involves the following steps:

    Bromination of Benzamide: The initial step involves the bromination of benzamide to form 2-bromobenzamide. This can be achieved using bromine (Br₂) in the presence of a suitable solvent like acetic acid.

    Alkylation: The next step is the alkylation of 2-bromobenzamide with 3-chloropropylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-chloropropyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-bromo-N-(3-chloropropyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool in biochemical studies to investigate enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-chloropropyl)benzamide involves its interaction with specific molecular targets. The bromine and chloropropyl groups can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-bromo-N-(3-chloropropyl)benzamide is unique due to the presence of both bromine and chloropropyl groups, which confer distinct reactivity and biological activity. This dual functionality allows for more versatile applications in synthetic chemistry and biological studies.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

2-bromo-N-(3-chloropropyl)benzamide

InChI

InChI=1S/C10H11BrClNO/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12/h1-2,4-5H,3,6-7H2,(H,13,14)

InChI Key

DSLPDFUZSKAKRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCl)Br

Origin of Product

United States

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